
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is a synthetic organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, attached to a butyl group and an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane typically involves the halogenation of a precursor compound followed by the formation of the oxirane ring. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective addition of bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must be carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the opening of the oxirane ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane exerts its effects involves the interaction of its halogen atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The oxirane ring can also undergo ring-opening reactions, which can further modify the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dichloro-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- 2-(3,4-Diiodo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
Uniqueness
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to similar compounds with chlorine or iodine. The combination of bromine and fluorine atoms also enhances the compound’s stability and resistance to degradation.
Propiedades
Número CAS |
91095-95-3 |
|---|---|
Fórmula molecular |
C6Br2F10O |
Peso molecular |
437.86 g/mol |
Nombre IUPAC |
2-(3,4-dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C6Br2F10O/c7-1(9,5(8,15)16)2(10,11)3(12,13)4(14)6(17,18)19-4 |
Clave InChI |
FAYBLSDCKANVPU-UHFFFAOYSA-N |
SMILES canónico |
C1(C(O1)(F)F)(C(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
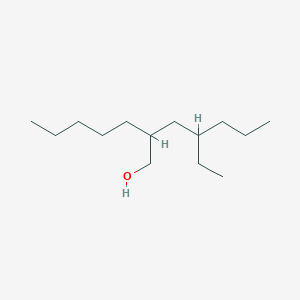
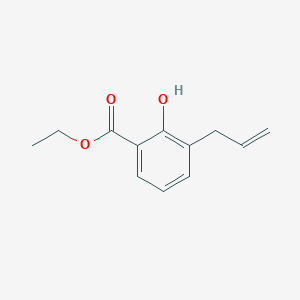
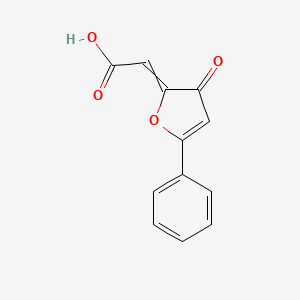
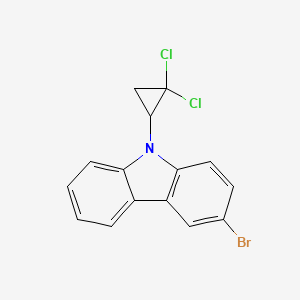

![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)

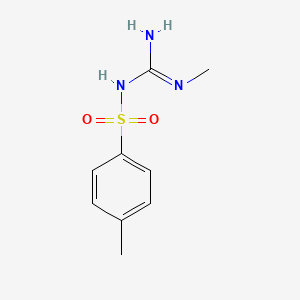
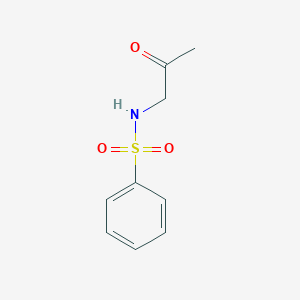
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
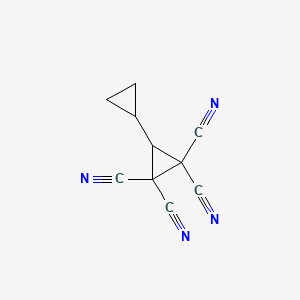
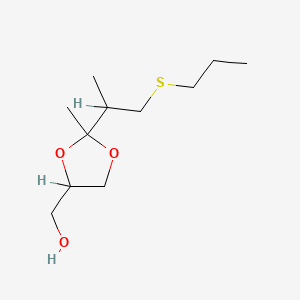
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
